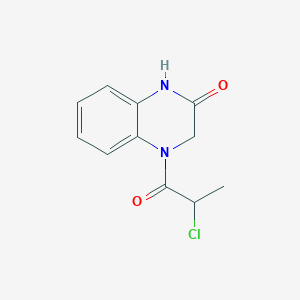

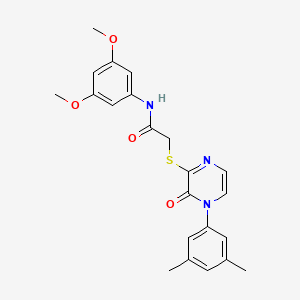

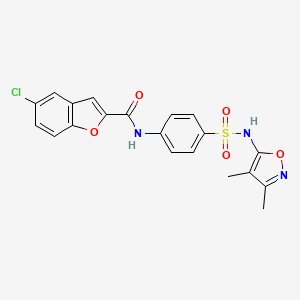

![molecular formula C21H16N2O2S B2476761 N-[2-(1,3-苯并噻唑-2-基)苯基]-4-甲氧基苯甲酰胺 CAS No. 313372-33-7](/img/structure/B2476761.png)

N-[2-(1,3-苯并噻唑-2-基)苯基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and many more .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. Some benzothiazole derivatives exhibit luminescent properties .科学研究应用

- 苯并噻唑衍生物因其抗结核特性而受到关注。 最近的合成发展突出了它们对结核分枝杆菌的抑制作用 。这些化合物与标准参考药物进行了比较,证明了有希望的抑制效力。

- 2-芳基苯并噻唑,包括 N-[2-(1,3-苯并噻唑-2-基)苯基]-4-甲氧基苯甲酰胺的衍生物,作为通用的支架。 它们被用作分析物检测的荧光探针和抗肿瘤成像剂 。

- 苯并噻唑类化合物因其抗惊厥特性而被探索。 虽然关于 N-[2-(1,3-苯并噻唑-2-基)苯基]-4-甲氧基苯甲酰胺的具体研究有限,但该领域为进一步研究提供了潜在途径 。

- QSAR 方法将物理化学性质与生物活性相关联。 虽然没有直接研究这种化合物,但 QSAR 模型可以帮助预测其行为和相互作用 。

- 腙磺酰,包括 N-(1,3-苯并噻唑-2-基)-4-(卤代苯磺酰)-腙,因其生物和光学特性而被研究。 卤素取代的衍生物表现出有趣的结构特征 。

- 了解作用机制和分子相互作用至关重要。 针对特定靶标(例如,DprE1)的分子对接研究可以提供对化合物抗结核活性的见解 。

抗结核活性

荧光探针和成像剂

抗惊厥评价

定量构效关系 (QSAR) 建模

生物潜力和光学材料

机制洞察和分子对接

作用机制

Target of Action

The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory potency against this bacterium .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause changes that inhibit the growth of the target organism . The compound’s interaction with its target likely involves binding to a specific receptor or enzyme, disrupting its normal function and leading to the death of the bacterium .

Biochemical Pathways

This disruption of essential biochemical pathways leads to the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .

Result of Action

The result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting essential biochemical pathways, the compound causes the death of the bacterium, effectively treating the infection .

Action Environment

The action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

未来方向

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDDVRFQAYEQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

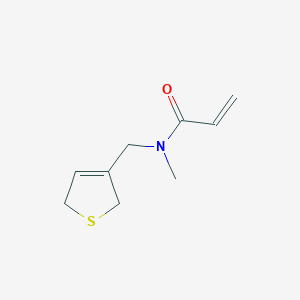

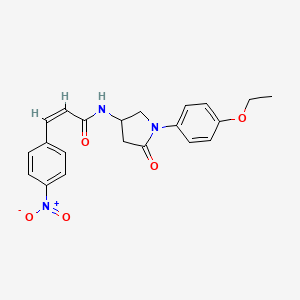

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)

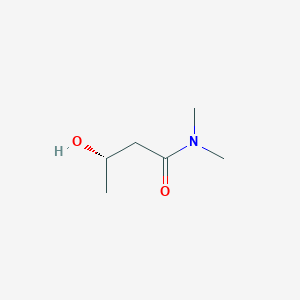

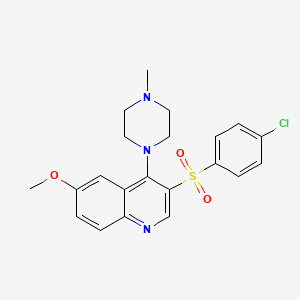

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2476681.png)

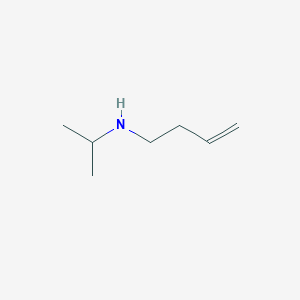

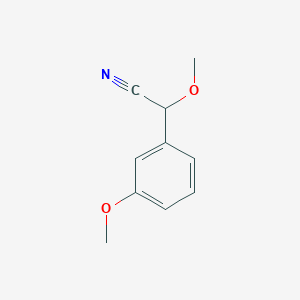

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)

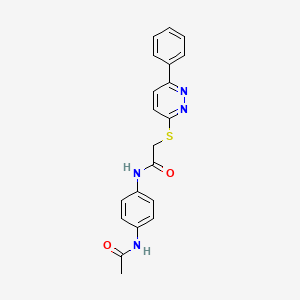

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)